7-Tert-butyl-1-azaspiro[3.5]nonan-2-one
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Overview
Description
7-Tert-butyl-1-azaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C12H21NO and a molecular weight of 195.3 g/mol . This compound is part of the azaspiro family, characterized by a spirocyclic structure containing a nitrogen atom. The tert-butyl group attached to the spirocyclic framework adds to its unique chemical properties.
Preparation Methods
The synthesis of 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride in the presence of a zinc/copper couple . The reaction is carried out in tert-butyl methyl ether at room temperature, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
7-Tert-butyl-1-azaspiro[3.5]nonan-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Tert-butyl-1-azaspiro[3.5]nonan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its role as a building block in drug discovery.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. It can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
7-Tert-butyl-1-azaspiro[3.5]nonan-2-one can be compared with other similar compounds such as:
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate: This compound has a similar spirocyclic structure but with a carbamate group instead of a ketone.
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: This compound has an additional carboxylate group, making it more polar and potentially more reactive in certain conditions.
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: This compound contains a hydroxyl group, which can participate in hydrogen bonding and other interactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
7-tert-butyl-1-azaspiro[3.5]nonan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11(2,3)9-4-6-12(7-5-9)8-10(14)13-12/h9H,4-8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWWPTJPIFKYQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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